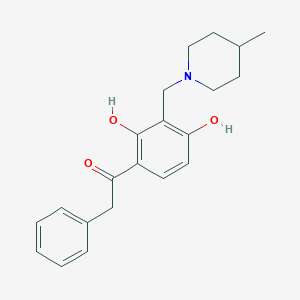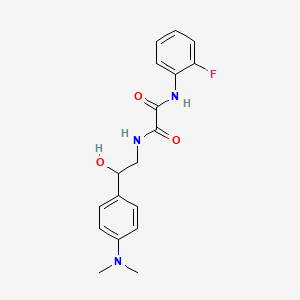
1-(2,4-Dihydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-2-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a 2,4-dihydroxyphenyl group (a benzene ring with two hydroxyl groups), and a 4-methylpiperidin-1-yl group (a six-membered ring containing one nitrogen atom and a methyl group). These groups are common in many organic compounds and can have various properties depending on their arrangement and the presence of other functional groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (like the phenyl and dihydroxyphenyl groups) could result in a planar structure, while the piperidine ring could add some three-dimensionality .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The hydroxyl groups could potentially be involved in reactions like esterification or ether formation. The aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar hydroxyl groups could make it more soluble in polar solvents like water. The aromatic rings could contribute to its UV/Vis absorption spectrum .Wissenschaftliche Forschungsanwendungen
Polymer Science Applications
- Development of Nematic Polyurethanes : Research by Kricheldorf and Awe (1989) explored the synthesis of nematic polyurethanes derived from 4,4′-dihydroxybiphenyl and 4,4′-bipiperidine, among other compounds. These polyurethanes exhibited semicrystalline properties and a short-term thermostability up to 310°C to 360°C, depending on the derivative. Such materials are relevant for applications requiring high thermal stability and specific liquid crystalline properties (Kricheldorf & Awe, 1989).
Environmental Chemistry Applications
- Transformation and Genotoxicity in Chlorination Disinfection : A study by Sun et al. (2019) on 2,4-Dihydroxybenzophenone, a compound related to the structural class of "1-(2,4-Dihydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-2-phenylethanone", investigated its transformation and genotoxicity during chlorination disinfection. This research is crucial for understanding the environmental and health impacts of chlorination by-products in water treatment processes (Sun et al., 2019).
Synthetic Chemistry Applications
- Synthesis of Biological Compounds : Gevorgyan et al. (2017) demonstrated the synthesis and biological properties of derivatives related to the chemical structure of interest. This research could guide the development of compounds with potential anti-inflammatory, analgesic, and cholinolytic activities (Gevorgyan et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2,4-dihydroxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-15-9-11-22(12-10-15)14-18-19(23)8-7-17(21(18)25)20(24)13-16-5-3-2-4-6-16/h2-8,15,23,25H,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXELKIKTXIAGJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC(=C2O)C(=O)CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2592454.png)
![Benzo[d][1,3]dioxol-5-yl(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2592455.png)


methanone](/img/structure/B2592459.png)



![3-(cyclopropylmethoxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine-1-carboxamide](/img/structure/B2592468.png)

![4-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)thiomorpholine](/img/structure/B2592471.png)

![ethyl 4-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/no-structure.png)
![(1R,5R,6R)-6-Hydroxy-2-azabicyclo[3.2.0]heptan-3-one](/img/structure/B2592474.png)